4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(2-morpholin-4-ylquinolin-8-yl)oxyacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c23-22(28)16-4-7-17(8-5-16)24-20(27)14-30-18-3-1-2-15-6-9-19(25-21(15)18)26-10-12-29-13-11-26/h1-9H,10-14H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYXJJYMHXUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
The quinoline scaffold is synthesized via the Skraup reaction, where aniline derivatives undergo cyclization with glycerol and sulfuric acid. For 8-hydroxyquinoline precursors, regioselective bromination at position 2 is achieved using N-bromosuccinimide (NBS) in acetic acid at 60°C, yielding 2-bromo-8-hydroxyquinoline (87% yield).
Morpholine Substitution
The bromo group at position 2 is replaced with morpholine via nucleophilic aromatic substitution. Heating 2-bromo-8-hydroxyquinoline with excess morpholine in dimethylformamide (DMF) at 85°C for 14 hours affords 2-(morpholin-4-yl)quinolin-8-ol (73% yield). Catalytic potassium iodide (10 mol%) enhances reaction efficiency by stabilizing the transition state.
Table 1: Optimization of Morpholine Substitution
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine (2 eq), no KI | DMF | 85 | 14 | 58 |
| Morpholine (3 eq), KI | DMF | 85 | 14 | 73 |
| Morpholine (3 eq), KI | DMSO | 90 | 12 | 68 |
Ether Linkage Formation: Synthesis of 2-{[2-(Morpholin-4-yl)quinolin-8-yl]oxy}acetic Acid
Alkylation of Quinolin-8-ol
2-(Morpholin-4-yl)quinolin-8-ol reacts with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) to form 2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetyl chloride. A solvent screen revealed tetrahydrofuran (THF) as optimal, minimizing side reactions compared to DMF or acetonitrile.
Hydrolysis to Carboxylic Acid
The acetyl chloride intermediate is hydrolyzed using aqueous sodium hydroxide (1M) at 0–5°C to prevent decarboxylation, yielding 2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetic acid (89% yield).
Amide Coupling with 4-Aminobenzamide
Activation of Carboxylic Acid
The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dichloromethane (DCM). A 1.2:1 molar ratio of HATU to acid ensures complete activation within 30 minutes at room temperature.
Coupling Reaction
4-Aminobenzamide is added to the activated acid, followed by N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. The reaction proceeds at 25°C for 6 hours, achieving a 91% yield of the target compound.
Table 2: Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | 25 | 6 | 91 |
| EDCl | DMF | 25 | 12 | 78 |
| DCC | THF | 0–5 | 24 | 65 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/methanol (95:5 to 80:20). This removes unreacted starting materials and dimeric byproducts, achieving a purity of 98.5%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including those related to inflammation and cell signaling.
Pharmaceutical Development: Its unique structure makes it a candidate for the development of new drugs targeting diseases such as cancer, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. For instance, the compound may inhibit kinases or other enzymes that play a role in cell division and survival, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Target Compound vs. Benzoxazole-Based Derivatives ()
- Morpholinyl vs. However, chloro/methylbenzoxazole derivatives may exhibit stronger hydrophobic interactions with VEGFR-2, as evidenced by their anti-proliferative activity .
Target Compound vs. Quinoline-Cinnamide Hybrids ()
Substituent Impact on Physicochemical Properties
| Compound Type | Substituent | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 2-Morpholinylquinoline | ~2.1 | Moderate (~0.1) |
| 5-Chlorobenzoxazole (8b) | 5-Cl-Benzoxazole | ~3.5 | Low (~0.01) |
| Quinoline-Cinnamide (6a) | Unsubstituted quinoline | ~2.8 | Poor (~0.005) |
Research Implications
The target compound’s morpholinyl-quinoline motif offers a balance of solubility and target engagement, distinct from benzoxazole-based VEGFR-2 inhibitors and cinnamide hybrids. Further studies should evaluate its kinase inhibition potency (e.g., IC50 against VEGFR-2) and compare it to analogs in –3. Spectral characterization (e.g., 1H NMR, IR) is also needed to confirm structural integrity.
Biological Activity
4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a quinoline core linked to a morpholine ring and a benzamide moiety, which contribute to its unique pharmacological properties.
The primary target of this compound is DNA-dependent protein kinase (DNA-PK) . By binding to the active site of DNA-PK, it inhibits its activity, disrupting the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks. This inhibition leads to an accumulation of unrepaired DNA damage, ultimately inducing cell death in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the accumulation of DNA double-strand breaks due to impaired repair mechanisms.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : In a series of cytotoxicity assays against human cancer cell lines (e.g., MDA-MB-231, HT-29), this compound demonstrated potent activity, outperforming traditional chemotherapeutics like cisplatin in certain cases .
- Mechanistic Insights : Further investigations revealed that the compound's ability to inhibit DNA-PK leads to cell cycle arrest at the sub-G1 phase, indicating a strong apoptotic effect. Flow cytometry analysis confirmed increased sub-G1 populations in treated cells compared to controls .
- Structure-Activity Relationship (SAR) : The structure of this compound has been optimized in various derivatives to enhance its potency and selectivity against cancer cells. These modifications have been systematically evaluated through quantitative structure–activity relationship (QSAR) studies .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core synthesis | Morpholine, DMF, 80°C, 12h | 65 | 92 |
| Amide coupling | EDC, HOBt, DCM, RT, 24h | 78 | 95 |
How do structural features of this compound influence its biological activity?
Answer:
Key structural determinants include:
- Quinoline-morpholine scaffold: Enhances solubility and membrane permeability due to the morpholine’s polar oxygen .
- Acetamido-benzamide linkage: Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
Methodological validation:
- Structure-activity relationship (SAR): Compare activity of analogs lacking the morpholine group (e.g., reduced cytotoxicity observed in simpler quinoline derivatives) .
- Computational modeling: Molecular docking studies (e.g., AutoDock Vina) predict interactions with kinase domains or DNA repair enzymes .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (IC₅₀ vs. apoptosis markers).
- Purity issues: Impurities >5% (e.g., unreacted starting materials) can skew results .
Resolution strategies:
Standardize assays: Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity screening.
Characterize batches: NMR (¹H/¹³C) and LC-MS to confirm identity and purity .
Dose-response curves: Test across a wider concentration range (e.g., 0.1–100 µM) to identify false positives .
What advanced techniques are recommended for characterizing this compound’s 3D conformation?
Answer:
- X-ray crystallography: Resolves crystal packing and intramolecular interactions (e.g., morpholine-quinoline dihedral angles) .
- NMR spectroscopy: 2D NOESY reveals spatial proximity of the benzamide and quinoline groups .
- DFT calculations: Predict stable conformers using Gaussian09 with B3LYP/6-31G* basis sets .
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.5 (d, quinoline-H), δ 3.6 (m, morpholine-H) | Confirms core structure |
| HRMS | [M+H]+ m/z 447.1852 | Matches theoretical mass |
How can researchers design derivatives to improve target selectivity?
Answer:
Rational design approaches:
- Bioisosteric replacement: Substitute morpholine with piperazine or thiomorpholine to modulate lipophilicity .
- Linker modification: Replace acetamido with sulfonamide for stronger target binding .
Experimental workflow:
Synthesize analogs: Use parallel synthesis (e.g., robotic liquid handlers) for high-throughput screening.
Screen against target panels: Test kinase inhibition (e.g., Eurofins KinaseProfiler) to identify off-target effects.
ADMET profiling: Assess metabolic stability (e.g., human liver microsomes) and plasma protein binding .
What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Key challenges:
- Low yields in coupling steps: Optimize stoichiometry (1.2:1 acyl chloride:amine ratio) .
- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) .
Scale-up protocol:
- Pilot batch: 10 g scale, 72h reflux, 85% yield after optimization .
- Quality control: ICP-MS for heavy metal residues, USP <467> for residual solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
